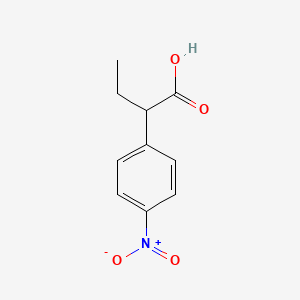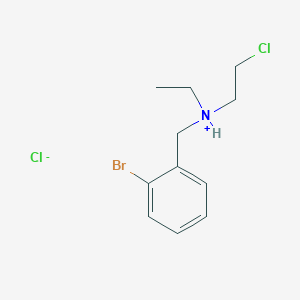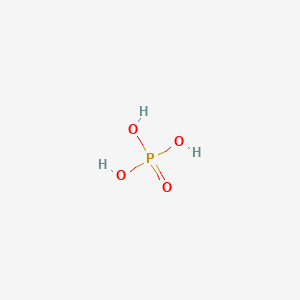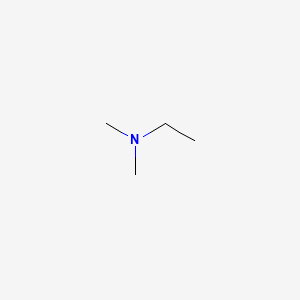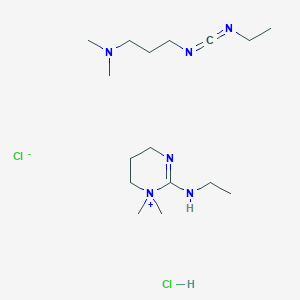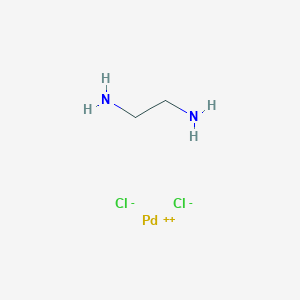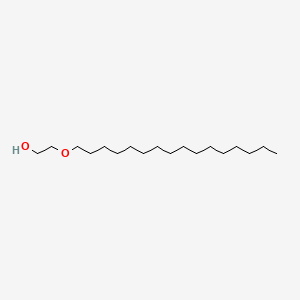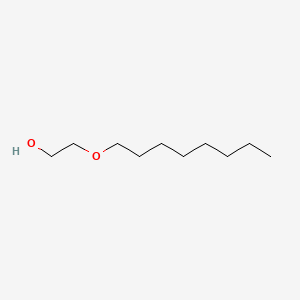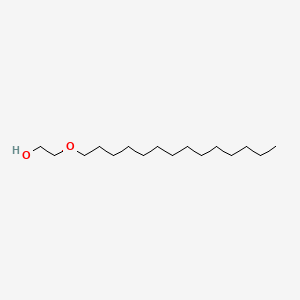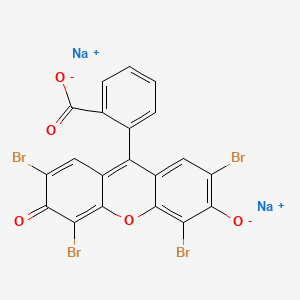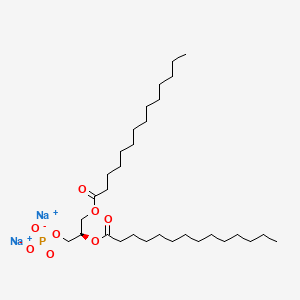
Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate: is a complex organic compound that belongs to the class of phospholipids It is characterized by the presence of a phosphate group attached to a glycerol backbone, which is further esterified with tetradecanoic acid (myristic acid)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate typically involves the esterification of glycerol with tetradecanoic acid, followed by phosphorylation. The process can be summarized in the following steps:
Esterification: Glycerol is reacted with tetradecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form 2,3-bis(tetradecanoyloxy)propyl alcohol.
Phosphorylation: The esterified glycerol is then treated with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the phosphate group, resulting in the formation of 2,3-bis(tetradecanoyloxy)propyl phosphate.
Neutralization: The final step involves neutralizing the phosphate ester with sodium hydroxide to obtain Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, tetradecanoic acid, and phosphate ions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phosphoric acid.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Glycerol, tetradecanoic acid, and phosphate ions.
Oxidation: Carboxylic acids and phosphoric acid.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate is used as a surfactant and emulsifying agent in various chemical formulations. Its amphiphilic nature makes it suitable for stabilizing emulsions and dispersions.
Biology: In biological research, this compound is used to study membrane dynamics and lipid-protein interactions. It serves as a model phospholipid in the investigation of cell membrane structure and function.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form liposomes and other nanocarriers. It can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Industry: In the industrial sector, Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate is used in the formulation of personal care products, such as lotions and creams, due to its moisturizing and emulsifying properties.
Mechanism of Action
The mechanism of action of Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate is primarily based on its amphiphilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity. The phosphate group can participate in signaling pathways by acting as a substrate for kinases and phosphatases, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
- Sodium ®-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate
- Sodium ®-2,3-bis(dodecanoyloxy)propyl phosphate
- Sodium ®-2,3-bis(octadecanoyloxy)propyl phosphate
Comparison: Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate is unique due to its specific fatty acid chain length (tetradecanoic acid). This chain length influences its physical properties, such as melting point and solubility, as well as its biological activity. Compared to its analogs with shorter (dodecanoic acid) or longer (octadecanoic acid) fatty acid chains, it exhibits distinct behavior in terms of membrane integration and interaction with proteins.
Properties
IUPAC Name |
disodium;[(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H61O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2;;/h29H,3-28H2,1-2H3,(H2,34,35,36);;/q;2*+1/p-2/t29-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJLELWCRYLVPG-SYXKTQFYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H59Na2O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1,1'-Biphenyl]-3,3'-diol](/img/structure/B7797769.png)
